molecular formula C24H21BrN2O2 B11544492 2-bromo-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol

2-bromo-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol

Cat. No.: B11544492
M. Wt: 449.3 g/mol
InChI Key: NSPQJTVQBFTWKQ-UHFFFAOYSA-N
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Description

2-bromo-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol is a complex organic compound with a unique structure that combines bromine, benzoxazole, and phenol moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol typically involves multiple steps:

    Formation of the Benzoxazole Ring: The benzoxazole moiety can be synthesized through the condensation of o-aminophenol with a carboxylic acid derivative, such as 5,6-dimethyl-2-carboxylic acid, under acidic conditions.

    Schiff Base Formation: The imine linkage is formed by reacting the benzoxazole derivative with 3,4-dimethylphenol in the presence of an aldehyde, typically under reflux conditions with an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the bromination and condensation steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar solvents.

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the synthesis of heterocyclic compounds.

Biology

The compound’s potential biological activity, due to the presence of the benzoxazole and phenol moieties, makes it a candidate for drug discovery and development. It may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties. The imine linkage and bromine atom provide sites for further modification to enhance biological activity.

Industry

In materials science, this compound could be used in the development of new materials with specific electronic or optical properties. Its structure allows for the formation of polymers or other advanced materials.

Mechanism of Action

The mechanism by which 2-bromo-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol exerts its effects would depend on its specific application. For instance, in a biological context, it might interact with enzymes or receptors, altering their activity. The benzoxazole ring could intercalate with DNA, while the phenol group might participate in hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4,6-dimethylphenol: Lacks the benzoxazole moiety, making it less versatile in terms of functionalization.

    6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol:

    2-bromo-6-[(E)-{[3-(benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol: Lacks the methyl groups on the benzoxazole ring, which could influence its steric and electronic properties.

Uniqueness

The presence of both the bromine atom and the benzoxazole moiety in 2-bromo-6-[(E)-{[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]imino}methyl]-3,4-dimethylphenol makes it unique

Properties

Molecular Formula

C24H21BrN2O2

Molecular Weight

449.3 g/mol

IUPAC Name

2-bromo-6-[[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]iminomethyl]-3,4-dimethylphenol

InChI

InChI=1S/C24H21BrN2O2/c1-13-9-20-21(10-14(13)2)29-24(27-20)17-6-5-7-19(11-17)26-12-18-8-15(3)16(4)22(25)23(18)28/h5-12,28H,1-4H3

InChI Key

NSPQJTVQBFTWKQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC=CC(=C2)C3=NC4=C(O3)C=C(C(=C4)C)C

Origin of Product

United States

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